molecular formula C11H16ClN B2486835 6-methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride CAS No. 33448-19-0

6-methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Cat. No.: B2486835
CAS No.: 33448-19-0
M. Wt: 197.71
InChI Key: FHGHZRCNWIZZJC-UHFFFAOYSA-N
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Description

6-methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a chemical compound with the molecular formula C11H15N·HCl It is a derivative of 1,2,3,4-tetrahydronaphthalene, which is a bicyclic structure consisting of a benzene ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6-methyl-1,2,3,4-tetrahydronaphthalene.

    Amination: The starting material undergoes an amination reaction to introduce the amine group at the 2-position. This can be achieved using reagents such as ammonia or primary amines under high pressure and temperature conditions.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or catalytic processes, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

6-methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to neurotransmitter function and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminotetralin:

    6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine: This compound has a methoxy group instead of a methyl group at the 6-position.

    Sertraline hydrochloride: A well-known antidepressant, it has a similar tetrahydronaphthalene structure but with different substituents.

Uniqueness

6-methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in certain applications, such as increased binding affinity to certain receptors or altered metabolic stability.

Properties

IUPAC Name

6-methyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-8-2-3-10-7-11(12)5-4-9(10)6-8;/h2-3,6,11H,4-5,7,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGHZRCNWIZZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC(CC2)N)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50955076
Record name 6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33448-19-0
Record name 6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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